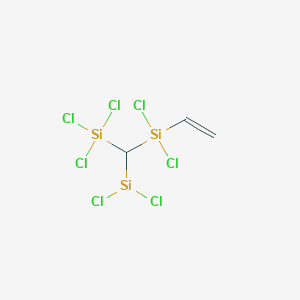
CID 78064312
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 78064312” is a chemical entity with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78064312” involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 78064312” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Compound “CID 78064312” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as a drug candidate for treating specific diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of compound “CID 78064312” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Compound “CID 78064312” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include compounds with similar functional groups or structural motifs.
Uniqueness: Compound “this compound” may have unique properties, such as higher potency, selectivity, or stability, compared to similar compounds.
Properties
Molecular Formula |
C3H4Cl7Si3 |
|---|---|
Molecular Weight |
372.5 g/mol |
InChI |
InChI=1S/C3H4Cl7Si3/c1-2-12(6,7)3(11(4)5)13(8,9)10/h2-3H,1H2 |
InChI Key |
AXEUMGRJAOROSU-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Si](C([Si](Cl)Cl)[Si](Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


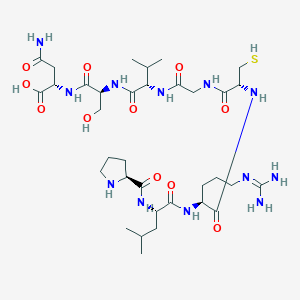
![4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride](/img/structure/B12541621.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12541624.png)
![Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone](/img/structure/B12541627.png)
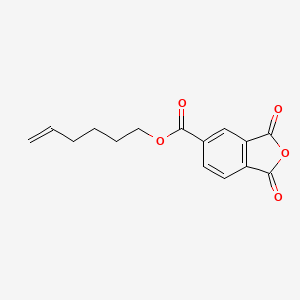
![[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12541629.png)
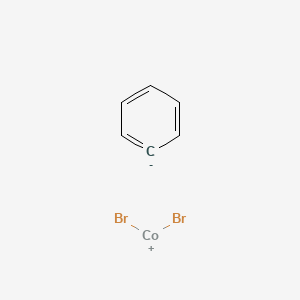
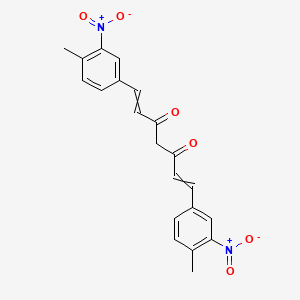
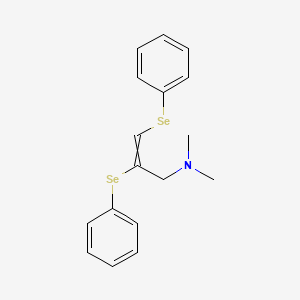
![2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene](/img/structure/B12541664.png)
![Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate](/img/structure/B12541675.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl-](/img/structure/B12541676.png)
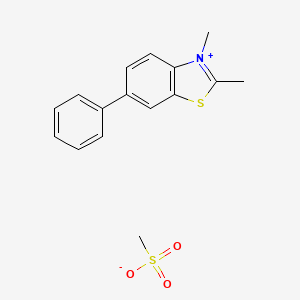
![2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B12541680.png)
